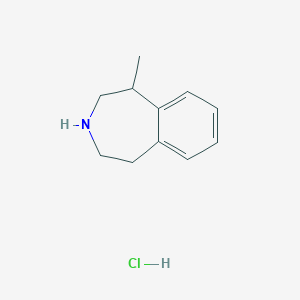
Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricresyl Phosphate (TCP) is a mixture of three isomeric cresols (o-cresol, m-cresol, and p-cresol) that is used in a variety of applications in the scientific research and industrial fields. TCP is a colorless, viscous liquid with a mild aromatic odor, and is usually found in a 70% solution of isopropyl alcohol. It has a low vapor pressure, low solubility in water, and a low flash point.
Wissenschaftliche Forschungsanwendungen
Catalytic Hydrolysis for Sensing Applications
Ruthenium (III) Hydroxide and Iron (III) Hydroxide have been found to catalyze the hydrolysis of TCP, which suggests potential applications in environmental sensing . This catalytic action facilitates the production of alcoholysis and hydrolysis products of TCP, indicating a method for real-time monitoring of TCP in the environment. The development of simple, low-cost methodologies for detecting TCP could be crucial for flight safety and public health, as TCP has been detected in water, soil, and air, and is known to be a neurotoxin .
Flame Retardants and Plasticizers
TCP is extensively used as a flame retardant and plasticizer in various materials. Its incorporation into polymers enhances their fire resistance and plasticity, making them suitable for a wide range of industrial applications. The research into TCP’s effectiveness and safety as a flame retardant continues to be a significant field of study, especially considering its neurotoxic potential and environmental impact .
Extreme Pressure and Antiwear Additives in Lubricants
In the field of tribology, TCP is recognized as an extreme pressure (EP) and antiwear (AW) additive for lubricants. It reacts thermally with metal surfaces to form a protective film, reducing wear and tear on mechanical parts. The study of TCP’s properties as an EP and AW additive provides insights into its effectiveness and environmental friendliness compared to other compounds .
Neurotoxicity Studies
Due to its neurotoxic properties, TCP is a subject of toxicological research. Studies focus on understanding the mechanisms of its toxicity, particularly the irreversible damage it can cause to the peripheral nerves and spinal cord. This research is crucial for developing safety guidelines and exposure limits to protect human health .
Environmental Impact and Detoxification Strategies
Research on TCP also includes its environmental impact, given its detection in various ecosystems. Studies aim to understand its translocation and metabolism in plants and animals, as well as to develop strategies for its detoxification. This is vital for mitigating the risks TCP poses to organisms and human beings .
Organophosphate Compound Hydrolysis
TCP’s reactivity as an organophosphate compound is leveraged in studies exploring the hydrolysis of similar compounds. The catalytic capabilities of certain metal hydroxides with TCP hint at broader applications for the hydrolysis of other organophosphates, which could lead to advancements in chemical detoxification and environmental remediation .
Eigenschaften
CAS-Nummer |
1330-78-5 |
|---|---|
Produktname |
Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol) |
Molekularformel |
C₂₁H₂₁O₄P |
Molekulargewicht |
368.36 |
Synonyme |
Phosphoric Acid Tris(methylphenyl) Ester; Phosphoric Acid Tritolyl Ester; Celluflex 179C; Cresyl Phosphate; Disflamoll TKP; Durad 124; Durad 125; Durad TCP; Fyrquel 150; Imol S 140; Kronitex; Kronitex R; Kronitex TCP; Lindol; Lindol XP Plus; Nissan U |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




